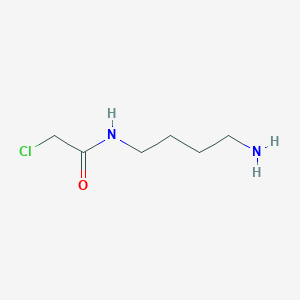

N-(4-aminobutyl)-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le N-(4-aminobutyl)-2-chloroacétamide est un composé organique qui présente un groupe chloroacétamide lié à une chaîne 4-aminobutyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

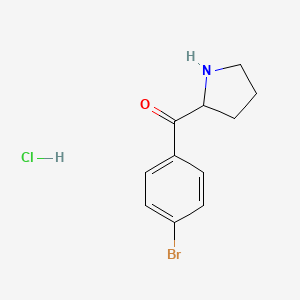

La synthèse du N-(4-aminobutyl)-2-chloroacétamide implique généralement la réaction de la 4-aminobutylamine avec le chlorure de chloroacétyle. La réaction est effectuée sous atmosphère inerte, souvent dans des conditions de refroidissement pour contrôler la nature exothermique de la réaction. Le schéma réactionnel général est le suivant :

4-aminobutylamine+chlorure de chloroacétyle→N-(4-aminobutyl)-2-chloroacétamide+HCl

Méthodes de production industrielle

Dans les environnements industriels, la production du N-(4-aminobutyl)-2-chloroacétamide peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de catalyseurs et des conditions réactionnelles optimisées peut encore améliorer l’efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le N-(4-aminobutyl)-2-chloroacétamide peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe chloro peut être substitué par des nucléophiles tels que des amines, des thiols ou des hydroxydes.

Oxydation et réduction : Le groupe amine peut être oxydé pour former des imines correspondantes ou réduit pour former des amines secondaires.

Hydrolyse : La liaison amide peut être hydrolysée en conditions acides ou basiques pour donner l’amine et l’acide carboxylique correspondants.

Réactifs et conditions courants

Substitution : Nucléophiles comme l’hydroxyde de sodium ou des amines dans des solvants polaires.

Oxydation : Agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Hydrolyse : Solutions aqueuses acides ou basiques.

Principaux produits

Substitution : N-(4-aminobutyl)-2-acétamides substitués.

Oxydation : Imines ou nitriles correspondants.

Réduction : Amines secondaires.

Hydrolyse : 4-aminobutylamine et acide chloroacétique.

Applications de recherche scientifique

Le N-(4-aminobutyl)-2-chloroacétamide a été étudié pour diverses applications de recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.

Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et comme élément constitutif de composés bioactifs.

Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Applications De Recherche Scientifique

N-(4-aminobutyl)-2-chloroacetamide has been explored for various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Le mécanisme d’action du N-(4-aminobutyl)-2-chloroacétamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloroacétamide peut former des liaisons covalentes avec des sites nucléophiles dans les protéines ou les enzymes, inhibant potentiellement leur activité. Cette modification covalente peut perturber les processus cellulaires normaux, entraînant divers effets biologiques.

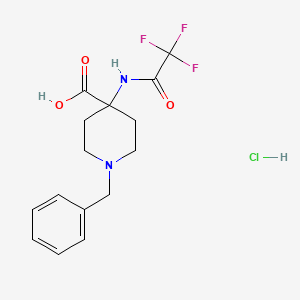

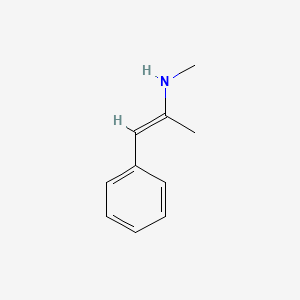

Comparaison Avec Des Composés Similaires

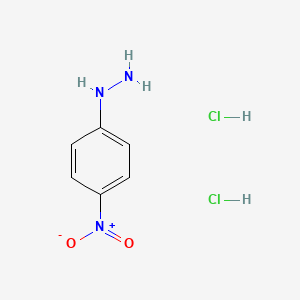

Composés similaires

N-(4-aminobutyl)acétamide : Ne possède pas le groupe chloro, ce qui le rend moins réactif dans les réactions de substitution.

N-(2-chloroéthyl)-2-chloroacétamide : Contient une chaîne alkyle différente, ce qui entraîne une réactivité et des propriétés biologiques différentes.

N-(4-aminobutyl)-N-éthylisoluminol : Utilisé dans les applications de chimiluminescence, mettant en évidence ses propriétés uniques par rapport au N-(4-aminobutyl)-2-chloroacétamide.

Unicité

Le N-(4-aminobutyl)-2-chloroacétamide est unique en raison de la présence à la fois d’un groupe amine et d’un groupe chloroacétamide, ce qui lui permet de participer à un large éventail de réactions chimiques. Sa capacité à former des liaisons covalentes avec les molécules biologiques en fait un outil précieux dans la recherche biochimique et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C6H13ClN2O |

|---|---|

Poids moléculaire |

164.63 g/mol |

Nom IUPAC |

N-(4-aminobutyl)-2-chloroacetamide |

InChI |

InChI=1S/C6H13ClN2O/c7-5-6(10)9-4-2-1-3-8/h1-5,8H2,(H,9,10) |

Clé InChI |

QSRSKRFYIHJRDU-UHFFFAOYSA-N |

SMILES canonique |

C(CCNC(=O)CCl)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)

![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)

![3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid](/img/structure/B12315834.png)

![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)

![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)